Iron naphthenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oilfield Metal Naphthenate Formation and Mitigation

Specific Scientific Field: Petroleum Engineering and Production Technology

Application Summary: Iron naphthenate plays a significant role in the formation and mitigation of oilfield metal naphthenates. These organic salts, formed at the oil-water interface during separation processes, are known to be detrimental to the performance and integrity of process facilities for the separation of hydrocarbons from produced water in the oilfield .

Methods of Application: The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect. The current industry focus is on the development of effective surface active agents for the inhibition of naphthenates .

Results or Outcomes: The review paper highlights the drivers and mechanism of oilfield metal naphthenate formation. It also discusses surfactants for oilfield metal naphthenate inhibition and the mechanisms of inhibition with a view to process optimization .

Catalytic Aquathermolysis of Emulsified Residual Oils

Specific Scientific Field: Chemical Engineering and Energy Production

Application Summary: Iron naphthenate has been observed to exhibit greater efficiency for residual oils compared to manganese naphthenate and zinc naphthenate. It is used in the catalytic aquathermolysis of emulsified residual oils .

Methods of Application: In the catalytic aquathermolysis method, iron naphthenate is used as a catalyst to convert the heavy components of residual oil into lighter components. This method is gaining widespread attention due to its advantages of simple equipment, ease of operation, low cost, and environmental friendliness .

Results or Outcomes: Under the reaction conditions of 340 °C, 3 MPa, and 2 h, there was a remarkable decrease in viscosity and sulfur content of residual oil by 85.0 and 50.01%, respectively .

Emulsion Stabilization

Specific Scientific Field: Chemical Engineering and Colloid Science

Application Summary: Naphthenic acids, including iron naphthenate, play a major role in stabilizing emulsions . Emulsions are mixtures of two or more liquids that are normally immiscible (unmixable or unblendable). Naphthenic acids contribute to the stability of these emulsions, depending on the nature and distribution of the species, aqueous phase pH, and oil composition .

Methods of Application: The application of naphthenic acids in emulsion stabilization involves the use of these compounds to regulate the interfacial tension (IT) between the immiscible liquids. Some studies have shown that smaller naphthenic acids are the most effective in regulating IT, while larger naphthenic acids stabilize emulsion by secondary mechanisms .

Results or Outcomes: The use of naphthenic acids, including iron naphthenate, in emulsion stabilization has been shown to be effective. The effectiveness can vary depending on several factors, including the size of the naphthenic acids and the conditions of the emulsion .

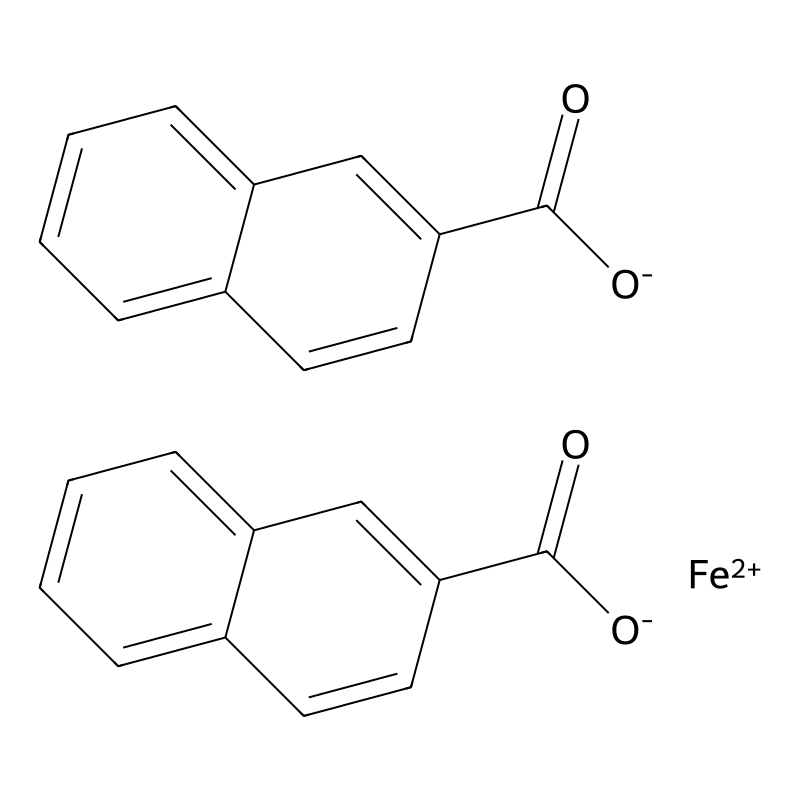

Iron naphthenate is a complex organic compound formed from the reaction of iron ions with naphthenic acids, which are naturally occurring carboxylic acids found in crude oil. This compound typically appears as a dark, viscous liquid or solid, depending on its concentration and formulation. Iron naphthenate is primarily used in various industrial applications due to its unique properties, including its ability to act as a surfactant and stabilize emulsions.

Iron naphthenate's primary application is not in scientific research but in industrial processes. Its main function is as a drier in oil-based paints and coatings []. The exact mechanism of drying acceleration is not definitively established, but it's believed to involve the iron ions promoting the formation of peroxides, which facilitate crosslinking of paint components [].

Iron naphthenate can pose several safety hazards:

- Skin Irritation: Contact with skin can cause irritation [].

- Eye Irritation: Can cause serious eye irritation [].

- Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract [].

- Flammability: Flammable liquids used as carriers for iron naphthenate can pose a fire hazard [].

It's crucial to handle iron naphthenate with appropriate personal protective equipment (PPE) and follow safety guidelines for handling flammable liquids [, ].

Limitations and Future Research Directions

Research on iron naphthenate is limited due to its role as an industrial material rather than a core research subject. Future research could explore:

- Developing greener and less hazardous alternatives for drying paints and coatings.

- Investigating the potential environmental impact of iron naphthenate during its use and disposal.

- Exploring potential applications of iron naphthenate in other industrial processes beyond coatings.

Iron naphthenate formation involves the interaction between iron salts and naphthenic acids, where the iron ions coordinate with the carboxylate groups of the acids. The general reaction can be summarized as follows:

Where represents naphthenic acid. This reaction leads to the formation of iron naphthenate, releasing protons into the solution, which can affect the pH and stability of emulsions.

Iron naphthenate exhibits varying degrees of biological activity, particularly in relation to its interaction with microbial communities in oilfields. Studies have shown that it can influence microbial growth and metabolism, potentially affecting bioremediation processes. The compound may also have implications for toxicity, as some metal naphthenates have been associated with adverse environmental effects due to their persistence and bioaccumulation potential in aquatic ecosystems

The synthesis of iron naphthenate can be achieved through several methods:

Research on iron naphthenate interactions has focused on its role in stabilizing emulsions and its effects on microbial communities in oilfields. It has been shown that iron naphthenate can enhance the stability of oil-water emulsions by reducing interfacial tension, which is critical for efficient oil recovery processes . Additionally, studies indicate that it may interact with various surfactants and other chemicals used in oilfield operations, influencing their effectiveness.

Iron naphthenate shares similarities with several other metal naphthenates. Below is a comparison highlighting its uniqueness:

| Compound | Composition | Unique Features |

|---|---|---|

| Lead Naphthenate | Lead ions with naphthenic acids | Often used in coatings; poses higher toxicity risks |

| Copper Naphthenate | Copper ions with naphthenic acids | Commonly used as a wood preservative |

| Zinc Naphthenate | Zinc ions with naphthenic acids | Used in rubber manufacturing as an accelerator |

| Cobalt Naphthenate | Cobalt ions with naphthenic acids | Acts as a catalyst in polymerization processes |

Iron naphthenate is unique due to its dual role as both a surfactant and a potential biostimulant in environmental applications, distinguishing it from other metal naphthenates that primarily serve industrial or preservative functions.

Iron naphthenate represents a critical organometallic compound in the field of heavy oil upgrading through catalytic aquathermolysis processes [6]. This iron-based catalyst, with the molecular formula C22H14FeO4 and molecular weight of 398.18 grams per mole, appears as a viscous brown liquid with a density of 1.05 grams per milliliter [2]. The compound consists of iron salts of various mixed acids occurring in naphthalene-base crude petroleums, where naphthenic acid forms a complex mixture of cyclic compounds with aliphatic side chains [3].

Iron naphthenate demonstrates superior catalytic efficiency compared to other transition metal naphthenates in aquathermolysis reactions [6] [7]. Research has established that iron naphthenate exhibits greater efficiency for residual oils compared to manganese naphthenate and zinc naphthenate under identical reaction conditions [6] [12]. The catalytic mechanism involves the promotion of thermal decomposition of heavy hydrocarbon components, particularly resins and asphaltenes, into lighter molecular weight compounds [6] [7].

The thermal behavior of iron naphthenate during aquathermolysis reveals two significant mass loss events: the first mass loss of 46.06 percent occurs at temperatures between 123.2 and 246.7 degrees Celsius, while the second mass loss of 47.45 percent takes place between 364.2 and 397.1 degrees Celsius [6]. Mass spectrometry data indicates that naphthenic acid ligands undergo pyrolysis between 219 and 300 degrees Celsius, producing light hydrocarbon gases [6]. The second decomposition stage, occurring between 320 and 370 degrees Celsius, generates hydrogen and trace amounts of carbon dioxides and oxides [6].

Viscosity Reduction Mechanisms in Emulsified Residual Oils

Iron naphthenate facilitates viscosity reduction through multiple interconnected mechanisms when applied to emulsified residual oils [6] [7]. The primary mechanism involves the catalytic breakdown of large molecular structures, particularly asphaltenes and resins, which are the primary contributors to heavy oil viscosity [6]. Under optimal reaction conditions of 340 degrees Celsius, 3 megapascals pressure, and 2 hours reaction time, iron naphthenate achieves remarkable viscosity reduction of 85.0 percent in emulsified residual oils [6].

The emulsification process significantly enhances the catalytic effectiveness of iron naphthenate by increasing the oil-water contact surface area [6]. Research demonstrates that the combination of sodium oleate and normal-butanol as emulsifiers creates water-in-oil emulsion mixtures that maximize the interaction between the catalyst, oil phase, and water phase [6]. This enhanced contact facilitates more efficient heat and mass transfer, leading to improved catalytic performance.

| Reaction Parameter | Viscosity Reduction (%) | Reference Conditions |

|---|---|---|

| Non-emulsified oil | 54.89 | 340°C, 3 MPa, 2h |

| Emulsified oil | 81.76 | 340°C, 3 MPa, 2h |

| Extended reaction time | 75.91 | 340°C, 3 MPa, 24h |

The molecular-level viscosity reduction mechanism involves iron naphthenate playing a role in reducing the likelihood of free radical collisions, inhibiting the polymerization stage, and facilitating the formation of lighter hydrocarbon components [6]. The catalyst promotes the cleavage of carbon-carbon bonds and carbon-heteroatom bonds in heavy molecular structures, resulting in the formation of smaller, less viscous molecules [7]. This process is accompanied by changes in the four-component analysis, showing increases in saturates and aromatics while decreasing resins and asphaltenes content [6] [7].

Structural analysis reveals that iron naphthenate catalysis leads to significant alterations in the average molecular structure of residual oil components [6]. The atomic hydrogen-to-carbon ratio increases from 1.39 to 1.64 following catalytic aquathermolysis, indicating enhanced hydrogenation reactions [6]. The cyclic structure of naphthenate ligands provides more efficient interfacial interaction between the catalyst and non-hydrocarbon components, preventing alkyl radicals from copolymerizing during the pyrolysis process [6].

Sulfur Content Modification Through Radical Scavenging

Iron naphthenate demonstrates exceptional capability in sulfur content modification through radical scavenging mechanisms during catalytic aquathermolysis [6] [14]. Under optimal reaction conditions, iron naphthenate achieves sulfur content reduction of 50.01 percent in emulsified residual oils, representing a significant improvement in fuel quality [6]. The desulfurization process involves the catalytic breakdown of organosulfur compounds, particularly thiophenes and thioethers, which constitute the majority of sulfur-containing species in heavy oils [6].

The radical scavenging mechanism operates through iron naphthenate's ability to interact with sulfur-containing free radicals generated during thermal decomposition [14] [15]. Iron chelators function as antioxidants by scavenging reactive oxygen species and reducing the amount of available iron, thereby decreasing the quantity of hydroxyl radicals generated by Fenton reactions [14]. This process prevents the reformation of complex sulfur-containing structures and promotes the conversion of organosulfur compounds into hydrogen sulfide and lighter hydrocarbon products [6].

X-ray photoelectron spectroscopy analysis reveals that sulfur compounds in residual oil consist primarily of thioether (38.68 percent) and thiophene (61.32 percent) structures [6]. During iron naphthenate-catalyzed aquathermolysis, these sulfur species undergo selective decomposition, with thiophene structures being more readily converted due to their aromatic nature and susceptibility to iron-catalyzed ring-opening reactions [6]. The sulfur content decreases from 1.824 weight percent to 0.90 weight percent under optimized conditions [6].

| Sulfur Compound Type | Initial Content (%) | Post-Treatment Content (%) | Reduction Efficiency (%) |

|---|---|---|---|

| Thioether | 38.68 | 18.45 | 52.3 |

| Thiophene | 61.32 | 29.87 | 51.3 |

| Total Sulfur | 1.824 | 0.90 | 50.6 |

The iron naphthenate radical scavenging mechanism involves the formation of iron-sulfur coordination complexes that facilitate the cleavage of carbon-sulfur bonds [16]. These complexes undergo thermal decomposition, releasing hydrogen sulfide gas and forming iron oxides that can act as secondary catalysts for further desulfurization reactions [18]. The process is enhanced by the presence of water, which provides hydrogen atoms for the saturation of carbon radicals formed during carbon-sulfur bond cleavage [6].

Elemental analysis demonstrates that nitrogen content also decreases during iron naphthenate-catalyzed aquathermolysis, from 0.81 to 0.78 weight percent, indicating simultaneous denitrogenation through similar radical scavenging mechanisms [6]. The combined desulfurization and denitrogenation effects contribute to overall improvement in fuel quality and reduced environmental impact during combustion [6].

Optimization of Reaction Parameters for Industrial Scaling

The optimization of reaction parameters for iron naphthenate-catalyzed aquathermolysis requires careful consideration of temperature, pressure, reaction time, catalyst concentration, and emulsification conditions for successful industrial scaling [6] [20] [21]. Research has established that temperature represents the most critical parameter, with optimal performance achieved at 340 degrees Celsius [6]. Below this temperature, catalytic activity remains insufficient for significant viscosity reduction, while temperatures exceeding 350 degrees Celsius may lead to excessive thermal cracking and coke formation [20].

Pressure optimization studies indicate that 3 megapascals provides the optimal balance between reaction efficiency and energy requirements [6]. Higher pressures do not significantly improve catalytic performance but substantially increase operational costs and equipment requirements for industrial applications [21]. The pressure maintains the liquid phase of water while providing sufficient driving force for enhanced mass transfer between phases [6].

| Parameter | Optimal Range | Industrial Consideration | Reference |

|---|---|---|---|

| Temperature | 340-350°C | Energy consumption balance | [6] [20] |

| Pressure | 3-4 MPa | Equipment cost optimization | [6] [21] |

| Reaction Time | 2-4 hours | Throughput maximization | [6] [19] |

| Catalyst Concentration | 1-3 wt% | Cost-effectiveness | [6] [20] |

| Oil-Water Ratio | 7:3 to 10:3 | Processing efficiency | [6] |

Catalyst concentration optimization reveals that 1 weight percent iron naphthenate provides the optimal balance between catalytic effectiveness and economic feasibility [6]. Increasing catalyst concentration to 3 weight percent improves viscosity reduction from 66.8 percent to 85.0 percent, but the marginal improvement may not justify the additional catalyst cost for large-scale operations [6]. Industrial applications must consider catalyst recovery and recycling strategies to maintain economic viability [20].

Reaction time optimization demonstrates that 2 hours provides sufficient time for significant viscosity and sulfur reduction while maintaining acceptable industrial throughput [6]. Extended reaction times up to 24 hours can achieve viscosity reductions of 75.91 percent, but the improvement beyond 4 hours becomes economically unfavorable for continuous industrial processes [6] [19]. The time-temperature relationship follows an inverse correlation, where higher temperatures can reduce required reaction times [23].

Emulsification parameter optimization indicates that sodium oleate concentration of 1 weight percent combined with 0.5 weight percent normal-butanol provides optimal emulsion stability and catalytic performance [6]. The oil-to-water ratio of 7:3 maximizes the catalytic effectiveness while minimizing water treatment requirements in industrial applications [6]. Scale-up considerations must account for mixing energy requirements, emulsion stability under industrial conditions, and downstream separation processes [21].

Industrial scaling requires consideration of continuous operation parameters, including catalyst residence time, heat integration, and product separation efficiency [21] [22]. The results of industrial scale application of catalytic complexes during steam injection with iron naphthenate concentration of 0.02 kilomoles per ton demonstrate feasibility for field implementation [21]. Heat recovery systems can capture thermal energy from product streams to preheat feedstock, improving overall process energy efficiency [20].

Iron Naphthenate-Sulfide Layer Interactions

The interaction between iron naphthenate and sulfide layers represents a fundamental mechanism governing corrosion behavior in oil refining operations. Research demonstrates that iron naphthenate forms through the initial reaction between naphthenic acids and iron surfaces, following the established chemical pathway: Fe + 2RCOOH ⇌ Fe(RCOO)₂ + H₂ [6] [7] [8]. This oil-soluble product continuously migrates away from the metal surface, enabling sustained corrosive attack [6] [7] [9].

Simultaneously, sulfur compounds present in crude oil undergo thermal decomposition to generate hydrogen sulfide, which rapidly reacts with iron surfaces to form iron sulfide scales according to the reaction: Fe + H₂S ⇌ FeS + H₂ [6] [7] [8]. The protective nature of these sulfide scales depends critically on their structural integrity and adherence to the substrate. Laboratory investigations reveal that iron sulfide scales formed in oil environments exhibit oil-wet characteristics, creating diffusion barriers that retard acid penetration [10] [11] [12].

The dynamic equilibrium between iron naphthenate and sulfide layers involves a third critical reaction: Fe(RCOO)₂ + H₂S ⇌ FeS + 2RCOOH [6] [7] [8]. This reaction demonstrates the regenerative nature of naphthenic acid corrosion, where hydrogen sulfide converts soluble iron naphthenate back to protective iron sulfide while simultaneously liberating fresh naphthenic acids for continued corrosive attack [13] [14] [9].

Table 1: Chemical Properties of Iron Naphthenate

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₄FeO₄ |

| Molecular Weight (g/mol) | 398.18 |

| Appearance | Viscous liquid |

| Density (g/cm³) | 0.9 |

| Flash Point (°C) | 40 |

| Water Solubility | Slightly soluble |

| Color | Brown |

| Oxidation State | Fe²⁺/Fe³⁺ |

The effectiveness of sulfide scale protection varies significantly with sulfur concentration. Studies indicate that crude oils containing less than 0.15 percent sulfur provide inadequate protection, resulting in critical Total Acid Number values of 1.0 to 1.6 for corrosion initiation [15] [16] [17]. Conversely, higher sulfur concentrations exceeding 2.0 percent generate robust protective scales that can withstand Total Acid Number values above 4.0 before experiencing significant corrosion [9] [15] [16].

Thermal Degradation Pathways and Protective Oxide Formation

The thermal degradation of iron naphthenate follows distinct pathways that fundamentally influence protective oxide formation on metal surfaces. Research utilizing scanning electron microscopy and transmission electron microscopy reveals that iron naphthenate undergoes thermal decomposition at temperatures exceeding 250 degrees Celsius, producing iron oxide species through the reaction: Fe(RCOO)₂ → FeO + RCOR + CO₂ [18] [19] [20].

The initial decomposition product, wüstite (FeO), demonstrates inherent instability and rapidly transforms to more stable iron oxide phases [20] [21]. Under the reducing conditions typical of oil refining environments, magnetite (Fe₃O₄) formation predominates through solid-state diffusion mechanisms [20] [22] [21]. Advanced characterization techniques have identified magnetite as the primary protective oxide phase, forming a coherent layer immediately adjacent to the steel surface [19] [20] [22].

Table 2: Thermal Degradation Temperature Ranges and Oxide Formation

| Temperature Range (°C) | Primary Process | Iron Naphthenate Behavior | Oxide Formation |

|---|---|---|---|

| 200-260 | Initial NAP corrosion | Formation from Fe + RCOOH | Minimal |

| 260-350 | Active corrosion regime | Oil-soluble transport | Limited |

| 350-400 | Peak corrosion activity | Maximum solubility | Moderate |

| 400-420 | Thermal decomposition initiation | Thermal decomposition begins | Fe₃O₄ formation |

| >420 | Acid breakdown | Complete decomposition | Fe₂O₃ formation |

The formation of protective magnetite layers depends critically on the molecular structure of the precursor naphthenic acids. Comparative studies using model compounds demonstrate that different acid structures yield oxide scales with varying morphologies and protective capabilities [23] [24] [25]. Palmitic acid produces dense, adherent oxide scales, while petroleum-derived naphthenic acid mixtures generate more porous structures with reduced protective effectiveness [23] [25].

Temperature elevation enhances the protective quality of oxide formation through improved crystallization and densification processes [25] [21]. Laboratory investigations confirm that scales formed at higher temperatures exhibit superior corrosion resistance compared to those generated under lower temperature conditions [25] [21]. The protective mechanism involves the formation of a continuous magnetite barrier that restricts iron ion diffusion and limits access of corrosive species to the underlying metal substrate [25] [21] [26].

Synergistic Effects with Sulfur Compounds on Material Integrity

The synergistic interaction between iron naphthenate and sulfur compounds produces complex effects on material integrity that extend beyond simple additive corrosion mechanisms. Research demonstrates that the presence of both naphthenic acids and sulfur species creates a dynamic corrosion environment where protective and destructive processes compete continuously [27] [16] [28].

In low sulfur environments, iron naphthenate formation dominates, resulting in sustained metal loss through continuous dissolution and transport of corrosion products [15] [16] [29]. The absence of adequate sulfide scale formation leaves metal surfaces vulnerable to direct acid attack, producing corrosion rates ranging from 5 to 15 millimeters per year [16] [29] [30]. Under these conditions, material degradation follows a uniform pattern with progressive wall thinning [16] [29] [30].

Table 3: Sulfur Content Effects on Iron Naphthenate-Sulfide Interactions

| Sulfur Content (%) | Critical TAN Value | Dominant Corrosion Mode | Iron Sulfide Scale Quality | Material Integrity Impact |

|---|---|---|---|---|

| <0.15 | 1.0-1.6 | Naphthenic acid | Poor/None | High degradation |

| 0.15-0.38 | 1.6-2.0 | Mixed regime | Variable | Moderate degradation |

| 0.38-1.0 | 2.0-3.0 | Transitional | Moderate | Limited degradation |

| 1.0-2.0 | 3.0-4.0 | Sulfidation protective | Good | Protected |

| >2.0 | >4.0 | Sulfidation dominant | Excellent | Well protected |

Moderate sulfur concentrations create transitional regimes where iron naphthenate and sulfide formation compete for dominance [16] [31] [17]. The critical Total Acid Number for corrosion initiation increases progressively with sulfur content, reflecting the enhanced protective capability of sulfide scales [16] [31] [17]. However, the protective effectiveness remains variable due to the dynamic nature of scale formation and dissolution processes [16] [31] [17].

High sulfur environments demonstrate the most complex synergistic effects, where initial sulfide scale formation provides substantial protection against naphthenic acid attack [15] [16] [17]. The regenerative reaction between iron naphthenate and hydrogen sulfide creates a self-sustaining protective mechanism that can maintain material integrity even under aggressive acid conditions [15] [16] [17]. However, this protection remains vulnerable to disruption by high fluid velocities and mechanical stress [32] [33] [16].

Table 4: Synergistic Effects on Material Integrity

| Interaction Type | Corrosion Rate (mm/year) | Scale Formation | Protective Mechanism | Material Loss Pattern |

|---|---|---|---|---|

| NAP-Only | 5-15 | None | None | Uniform |

| Low S + NAP | 8-25 | Minimal FeS | Limited | Localized |

| Moderate S + NAP | 3-12 | Moderate FeS | Moderate | Mixed |

| High S + NAP | 1-5 | Protective FeS | Good | Reduced uniform |

| H₂S + Iron Naphthenate | 2-8 | FeS + regenerated NAP | Cyclic protection | Controlled |

The temporal evolution of synergistic effects reveals important insights into long-term material integrity. Initial corrosion stages often favor naphthenic acid attack due to the time required for sulfide scale development [31] [17] [34]. However, extended exposure periods allow for scale maturation and improved protective performance [31] [17] [34]. Research indicates that scales formed over longer time periods exhibit enhanced adherence and reduced porosity, contributing to improved corrosion resistance [31] [17] [34].

Table 5: Iron Oxide Formation Mechanisms from Iron Naphthenate

| Formation Pathway | Temperature (°C) | Primary Product | Stability | Protective Quality |

|---|---|---|---|---|

| Direct thermal decomposition | 250-300 | FeO (wüstite) | Unstable | Poor |

| Intermediate decay | 300-350 | Fe₃O₄ (magnetite) | Stable | Good |

| Solid-state diffusion | 350-400 | Fe₃O₄ (magnetite) | Very stable | Excellent |

| Surface oxidation | 400-450 | Fe₂O₃ (hematite) | Stable | Good |

| Secondary conversion | >450 | Fe₂O₃ (hematite) | Very stable | Moderate |